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The reduction of a nitro group to a primary amine is a fundamental and frequently employed
transformation in organic synthesis, critical for the production of pharmaceuticals, dyes, and
agrochemicals.[1] While seemingly straightforward, the selection of an optimal catalyst and
reaction conditions is a nuanced decision that hinges on the substrate's specific architecture,
the presence of other functional groups, and desired process parameters like cost and safety.

This technical support center is designed to provide researchers, scientists, and drug
development professionals with a comprehensive guide to navigating the complexities of nitro
group reduction. It combines troubleshooting strategies for common experimental challenges
with frequently asked questions and detailed, field-proven protocols.

Section 1: Catalyst Selection Guide

The choice of catalyst is the most critical parameter for a successful nitro group reduction. A
catalyst that is highly efficient for one substrate may be entirely unsuitable for another, leading
to poor yields, unwanted side reactions, or catalyst deactivation. This section provides a
comparative overview of the most common heterogeneous catalysts.

Table 1: Comparison of Common Catalysts for Nitro Group Reduction

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b2428272?utm_src=pdf-interest
https://pdf.benchchem.com/128/A_Comparative_Guide_to_Nitro_Group_Reduction_Catalytic_Hydrogenation_vs_Metal_Acid_Systems.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Catalyst

Key Advantages

Common
Disadvantages

Best Suited For

Palladium on Carbon
(Pd/IC)

High activity, generally
fast reactions,
effective for both
aromatic & aliphatic

nitro groups.[1][2]

Can cause
hydrodehalogenation
of aryl halides (Cl, Br,
1); reduces other
functional groups
(alkenes, alkynes,
benzylic C-O bonds).

[3]4]

Simple nitroarenes
without sensitive
functional groups;
when high reaction

speed is desired.

Raney Nickel (Raney
Ni)

Cost-effective,
excellent for
substrates with
halides where
dehalogenation is a
concern with Pd/C.[1]

[2]14]

Pyrophoric and
requires careful
handling; generally
requires higher
temperatures or

pressures than Pd/C.

[1](4]

Halogenated
nitroarenes; large-
scale industrial
processes where cost

is a major factor.[5]

Platinum on Carbon
(Pt/C) or PtO2

Highly active, often
shows good
selectivity.[1][6]
Modified versions
offer superior

performance.

Can be more
expensive than other
options; may still
reduce other

functional groups.

General-purpose
reductions; can be
optimized for higher
selectivity than Pd/C.

Sulfided Platinum on
Carbon (Pt(S)/C)

Highly selective for
nitro group reduction
while preserving

halogens, even on

May have lower
activity (slower
reaction rates)

compared to standard

Chemoselective
reduction of
halogenated

nitroaromatics where

) hydrodehalogenation
activated systems.[3] Pt/C or Pd/C. ) )
is a primary concern.
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Gold Nanoparticles
(e.g., Au/TiO2)

Excellent
chemoselectivity
under mild conditions;
tolerates alkenes,
aldehydes, nitriles,
and amides.[7][8]

Can be expensive;
catalyst preparation

can be more complex.

Complex molecules
with multiple reducible
functional groups
where high
chemoselectivity is

essential.[8]

Bimetallic Catalysts
(e.g., Pt-Fe, Rh-Ni)

Can exhibit synergistic
effects, leading to
higher activity and/or
selectivity than
monometallic

counterparts.[3][9]

Less commercially
available; may require
specialized synthesis

and characterization.

Advanced applications
requiring tailored
catalytic performance
for challenging

substrates.

Section 2: Troubleshooting Guide (Q&A Format)

This guide addresses specific, common problems encountered during nitro group reduction

experiments.

Q1: My reduction is sluggish or incomplete. What are the common causes and how can |

resolve this?

Al: This is a frequent issue with several potential root causes. A systematic approach is best

for diagnosis.[10]

o Catalyst Activity: The catalyst may be deactivated. Catalysts like Pd/C and especially Raney

Ni can lose activity over time or through improper storage.

o Solution: Use a fresh batch of catalyst. For pyrophoric catalysts, ensure they have been

handled and stored properly under an inert atmosphere or as a slurry.[10]

o Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

o Solution: Increase the catalyst loading. Typical loadings for Pd/C are 5-10 mol% of the

metal.[10] If the reaction is still slow, a modest increase can significantly improve the rate.
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o Substrate Solubility: Poor solubility of the nitro compound in the reaction solvent will severely
limit the reaction rate as the reaction occurs on the catalyst surface.[10]

o Solution: Change or modify your solvent system. For hydrophobic compounds, consider
THF. Protic co-solvents like ethanol or acetic acid can often improve solubility and aid in
the hydrogenation mechanism.[10][11]

o Hydrogen Pressure/Availability: For catalytic hydrogenations, insufficient hydrogen pressure
or poor mixing can starve the catalyst.

o Solution: Ensure vigorous stirring to maximize gas-liquid-solid phase contact. For
challenging reductions, increasing the hydrogen pressure (e.g., using a Parr hydrogenator
instead of a balloon) may be necessary.[10]

o Reaction Temperature: Many reductions proceed well at room temperature, but some
substrates have higher activation energies.

o Solution: Gently heat the reaction.[10] However, be cautious, as higher temperatures can
sometimes promote side reactions like dehalogenation.[10]

Q2: I'm observing significant amounts of side products, such as hydroxylamines, nitroso, or
azoxy compounds. How can | improve the selectivity for the amine?

A2: The formation of these intermediates is a result of the stepwise nature of nitro group
reduction.[10] The key is to ensure conditions favor the complete six-electron reduction to the
amine.

« Insufficient Reducing Agent: If the amount of hydrogen (or hydrogen donor in transfer
hydrogenation) is limited, the reaction can stall at the hydroxylamine or nitroso stage. These
intermediates can then react with each other to form azoxy or azo compounds.

o Solution: Ensure you are using a sufficient excess of the reducing agent (e.g., maintain a
positive hydrogen pressure; use an adequate excess of hydrazine in transfer
hydrogenation) to drive the reaction to completion.[10]

o Temperature Control: Exothermic reactions can create localized hot spots on the catalyst
surface, which can promote the formation of condensation byproducts.[10]
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o Solution: Ensure adequate cooling and stirring, especially during the initial phase of the
reaction which is often the most exothermic. For large-scale reactions, controlling the rate
of addition of the nitro compound can also manage the exotherm.

Q3: My primary issue is hydrodehalogenation. How can | preserve my chloro/bromo/iodo
substituent?

A3: This is a classic chemoselectivity challenge. The C-X bond can be susceptible to
hydrogenolysis, especially with highly active catalysts.

 Inappropriate Catalyst Choice: Standard 10% Pd/C is often too reactive and is notorious for
promoting hydrodehalogenation.[3]

o Solution 1: Switch Catalysts. The most effective solution is to change to a more selective
catalyst.

» Raney Nickel is a classic alternative to Pd/C for this purpose.[2][4]

» Sulfided Platinum on Carbon (Pt(S)/C) is highly selective for reducing the nitro group
while preserving halogens.[3]

» Modified Platinum Catalysts, such as iron-promoted Pt/C (Pt-Fe/C), have been shown to
completely suppress hydrodechlorination.[3]

o Solution 2: Modify Reaction Conditions. If you must use Pd/C, you can sometimes mitigate
dehalogenation by using lower hydrogen pressure, lower temperatures, and shorter
reaction times, though this often comes at the cost of conversion.[3] Adding a catalyst
poison or modifier can also help, but this requires extensive optimization.

Q4: How do | selectively reduce a nitro group in the presence of other reducible groups (e.g.,
alkenes, carbonyls, nitriles)?

A4: This requires a highly chemoselective catalytic system, as standard hydrogenation
catalysts like Pd/C will readily reduce C=C, C=0, and C=N bonds.[1]

o Catalyst Selection is Key:
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o Gold Nanopatrticles: Supported gold catalysts (e.g., Au/TiOz) are remarkably
chemoselective and can reduce nitro groups in the presence of alkenes, aldehydes, and
nitriles under mild conditions.[7][8]

o Bimetallic Nanoparticles: Certain bimetallic systems, like RhsNi1, have been shown to be
both highly active and highly selective, tolerating ketones, esters, and aryl chlorides.[9]

o Metal/Acid Systems: While not a catalytic hydrogenation, using reagents like iron powder
in acidic medium (Fe/HCI) is a classic and effective method for reducing nitro groups while
leaving most other functionalities untouched.[2] Similarly, tin(ll) chloride (SnClz2) is a mild
and selective option.[2]

Q5: My catalyst seems to be poisoned or deactivated. What are common causes and
solutions?

A5: Catalyst poisoning leads to a dramatic drop in reaction rate or complete cessation of the
reaction.

» Sulfur Compounds: Substrates containing sulfur (thiols, thioethers, etc.) are potent poisons
for many precious metal catalysts like Pd and Pt.

o Solution: The substrate must be purified to remove sulfur-containing impurities before the
reaction. If the sulfur is part of the molecule, a different reduction method (e.g., metal/acid)
may be required.

» Strongly Coordinating Species: Functional groups that can chelate or strongly adsorb to the
metal surface can block active sites.

o Solution: A change in catalyst may be necessary. Sometimes, altering the solvent or
adding a competitive inhibitor can help, but this is complex.

e Product Inhibition: In some cases, the resulting amine product can adsorb strongly to the
catalyst surface, inhibiting further reaction. This is particularly noted in the reduction of
halogenated nitroarenes where the product amine can enhance dehalogenation.[12]

o Solution: Increasing catalyst loading or switching to a catalyst less prone to product
inhibition may be effective.
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Section 3: Frequently Asked Questions (FAQs)

What is the difference between catalytic hydrogenation and transfer hydrogenation? Catalytic
hydrogenation uses molecular hydrogen (Hz) gas as the reductant.[1] Transfer hydrogenation
generates hydrogen in situ from a donor molecule, such as hydrazine (N2H-H20), formic acid,
or isopropanol, in the presence of a catalyst (often Pd/C).[12] Transfer hydrogenation can be
more convenient as it avoids the need for high-pressure hydrogenation equipment.

How do | safely handle pyrophoric catalysts like Raney Ni and dry Pd/C? Both catalysts can
spontaneously ignite in air, especially when dry and containing adsorbed hydrogen.[1][4]

» Handling: Always handle them under an inert atmosphere (e.g., in a glovebox) or as a slurry
in a solvent. Never add a dry, pyrophoric catalyst to a flammable solvent in the open air.

e Quenching: Spent catalyst still contains adsorbed hydrogen and is a fire hazard. After
filtration, the catalyst should be quenched by slowly and carefully adding a high-boiling point
solvent like water or isopropanol, allowing for the controlled release of hydrogen. Do not
discard it directly into a waste container.

What is the typical catalyst loading (mol%) for a nitro reduction? For precious metal catalysts
like Pd/C or Pt/C, a loading of 1-10 mol% of the metal relative to the substrate is a common
starting point.[10] For less active or more economical catalysts like Raney Nickel, a higher
weight percentage relative to the substrate is often used.

How does solvent choice impact the reaction? Solvent choice is critical for several reasons:
e Solubility: The nitro compound must be soluble for the reaction to proceed efficiently.[10]

» Polarity: The polarity of the solvent can influence the reaction rate. For catalytic
hydrogenation, polar protic solvents (water, ethanol, methanol) often lead to higher reaction
rates.[13]

» Hydrogen Availability: The solvent affects the solubility of hydrogen gas, which can impact
the reaction kinetics.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C[1][10]
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Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask or a Parr shaker
vessel), dissolve the nitro compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl
acetate, or methanol).

Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Palladium
on carbon (typically 5-10 mol% Pd). Caution: Pd/C can be pyrophoric.

Hydrogenation: Seal the flask. Evacuate the atmosphere and backfill with hydrogen gas.
Repeat this purge cycle three times.

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a
balloon is sufficient for many reductions, while a Parr apparatus allows for higher pressures).

Monitoring: Monitor the reaction progress by TLC or LC-MS. The consumption of hydrogen
can also be monitored on a Parr apparatus.

Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove
excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
Wash the Celite pad with the reaction solvent.

Isolation: Combine the filtrate and washings. The solvent can be removed under reduced
pressure to yield the crude amine, which can be purified further if necessary (e.g., by
recrystallization or column chromatography).

Protocol 2: Selective Reduction of a Chloronitroarene using Pt(S)/C[3]

Setup: In a high-pressure reactor (e.g., a Parr apparatus), combine the chloronitroarene (1.0
eq), a suitable solvent (e.g., methanol), and the sulfided platinum on carbon catalyst (e.g.,
5% Pt(S)/C, 5 wt% of substrate).

Hydrogenation: Seal the reactor. Pressurize with hydrogen to the desired pressure (e.g., 50-
100 psi) and begin vigorous stirring.

Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C).

Monitoring: Monitor the reaction by taking aliquots (after safely venting and purging) for
analysis by GC-MS or LC-MS to check for conversion and the absence of
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hydrodechlorination.

o Workup: After completion, cool the reactor to room temperature and carefully vent the
hydrogen pressure. Purge the reactor with nitrogen.

« |solation: Filter the reaction mixture through Celite® to remove the catalyst and wash the pad
with solvent. The product can be isolated from the filtrate by removing the solvent under
reduced pressure.

Section 5: Visual Guides

Diagram 1: Nitro Group Reduction Pathway

This diagram illustrates the stepwise reduction of a nitro group, highlighting the key
intermediates where a reaction might stall, leading to the formation of common side products.

RNO: ) +2e-, +2H*
(Nitro Compound) )

__________________

oxy Compound)

(Nitroso) )< > R-N(O)=N-R
(Az

Condensation

R-NHOH +2e~, +2H+ > R-NH:2
(Hydroxylamine) (Amine)

Click to download full resolution via product page
Caption: The stepwise pathway for nitro group reduction and common side reactions.
Diagram 2: Troubleshooting Workflow for Incomplete Reduction

This flowchart provides a logical sequence of steps to diagnose and solve a sluggish or
incomplete nitro reduction.
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Caption: A step-by-step workflow for troubleshooting incomplete nitro reductions.

© 2026 BenchChem. All rights reserved.

10/13

Tech Support


https://www.benchchem.com/product/b2428272?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Section 6: References

e A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.).
Materials Letters: X. Retrieved February 14, 2024, from [Link]

e Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic
Nitro Compounds to Amines. ACS Catalysis. Retrieved February 14, 2024, from [Link]

e Vaidya, S., et al. (2016). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4
in the presence of Ag and Au nanopatrticles. Physical Chemistry Chemical Physics. Retrieved
February 14, 2024, from [Link]

e Cui, C., etal. (2013). Highly Active and Selective Catalysis of Bimetallic Rh3Nil
Nanoparticles in the Hydrogenation of Nitroarenes. ACS Catalysis. Retrieved February 14,
2024, from [Link]

o Activity and Selectivity of Bimetallic Catalysts Based on SBA-15 for Nitrate Reduction in
Water. (2020). SciRP.org. Retrieved February 14, 2024, from [Link]

e HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND
IRON-CONTAINING CATALYSTS. (2019). Rasayan Journal of Chemistry. Retrieved
February 14, 2024, from [Link]

e Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February
14, 2024, from [Link]

e Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with
supported gold catalysts. Science. Retrieved February 14, 2024, from [Link]

o Site-Selective Bimetallic Heterogeneous Nanostructures for Plasmon-Enhanced
Photocatalysis of Nitrobenzene Hydrogenation. (2024). ACS Catalysis. Retrieved February
14, 2024, from [Link]

o Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. Retrieved February
14, 2024, from [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://www.sciencedirect.com/science/article/pii/S259015082200052X
https://pubs.acs.org/doi/10.1021/acscatal.6b01821
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5055179/
https://pubs.acs.org/doi/10.1021/cs3008339
https://www.scirp.org/journal/paperinformation?paperid=100181
https://rasayanjournal.co.in/admin/php/upload/215_pdf.pdf
https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm
https://pubmed.ncbi.nlm.nih.gov/16857933/
https://pubs.acs.org/doi/10.1021/acscatal.4c00531
https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/catalytic-hydrogenation-nitrobenzene.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

« The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (2016).
Catalysis Science & Technology. Retrieved February 14, 2024, from [Link]

+ Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of
Pd/C. (2013). Molecules. Retrieved February 14, 2024, from [Link]

e my nitro refuses to be reduced. (2023). Reddit. Retrieved February 14, 2024, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. pdf.benchchem.com [pdf.benchchem.com]

¢ 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
¢ 3. pdf.benchchem.com [pdf.benchchem.com]

¢ 4. pdf.benchchem.com [pdf.benchchem.com]

¢ 5. Bot Verification [rasayanjournal.co.in]

¢ 6. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview -
Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

e 7. pubs.acs.org [pubs.acs.org]

¢ 8. Chemoselective hydrogenation of nitro compounds with supported gold catalysts -
PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 9. pubs.acs.org [pubs.acs.org]
e 10. pdf.benchchem.com [pdf.benchchem.com]
e 11. reddit.com [reddit.com]

e 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence
of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

e 13. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag
and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00994a
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270278/
https://www.reddit.com/r/Chempros/comments/100d02b/my_nitro_refuses_to_be_reduced/
https://www.benchchem.com/product/b2428272?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/128/A_Comparative_Guide_to_Nitro_Group_Reduction_Catalytic_Hydrogenation_vs_Metal_Acid_Systems.pdf
https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Index.htm
https://pdf.benchchem.com/29/Technical_Support_Center_Selective_Catalytic_Reduction_of_Nitro_Groups_in_the_Presence_of_Chloro_Substituents.pdf
https://pdf.benchchem.com/188/A_Head_to_Head_Battle_of_Catalysts_Raney_Nickel_vs_Palladium_on_Carbon_for_Nitro_Group_Reduction.pdf
https://rasayanjournal.co.in/admin/php/upload/3190_pdf.pdf
https://pubs.rsc.org/en/content/articlelanding/2014/cy/c4cy00111g
https://pubs.rsc.org/en/content/articlelanding/2014/cy/c4cy00111g
https://pubs.acs.org/doi/10.1021/acs.oprd.6b00205
https://pubmed.ncbi.nlm.nih.gov/16857934/
https://pubmed.ncbi.nlm.nih.gov/16857934/
https://pubs.acs.org/doi/10.1021/cs300689w
https://pdf.benchchem.com/1394/Technical_Support_Center_Troubleshooting_Incomplete_Reduction_of_Nitro_Groups_to_Amines.pdf
https://www.reddit.com/r/Chempros/comments/100n0ds/my_nitro_refuses_to_be_reduced/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9316932/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9316932/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2428272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» To cite this document: BenchChem. [Technical Support Center: Optimizing Catalyst Selection
for Nitro Group Reduction]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b2428272#optimizing-catalyst-selection-for-nitro-
group-reduction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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